tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate
Description
tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate is a carbamate derivative featuring a cyclohexyl backbone substituted with a hydroxyl group at the 4-position and a methyl group at the 1-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, making this compound a critical intermediate in pharmaceutical and organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(4)7-5-9(14)6-8-12/h9,14H,5-8H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAVBBNDEUQQSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50667662, DTXSID401143332 | |
| Record name | tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50667662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, (cis-4-hydroxy-1-methylcyclohexyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792913-83-8, 412293-62-0 | |
| Record name | 1,1-Dimethylethyl N-(4-hydroxy-1-methylcyclohexyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=792913-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50667662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, (cis-4-hydroxy-1-methylcyclohexyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate, with the molecular formula C₁₂H₂₃NO₃ and CAS number 792913-83-8, is a carbamate compound that has garnered attention for its potential biological activities and applications in pharmaceuticals and agrochemicals. This article reviews the compound's biological activity, synthesis, interaction studies, and related research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate functional group, linked to a hydroxymethylcyclohexyl moiety. Its unique structure contributes to its reactivity and potential therapeutic applications. The predicted boiling point is approximately 339.9 °C, indicating stability under moderate heating conditions.
While specific mechanisms of action for this compound are not extensively documented, preliminary studies suggest that it may interact with enzymes involved in metabolic pathways. This interaction could influence drug metabolism and efficacy. The presence of the carbamate group allows for hydrolysis in aqueous environments, potentially leading to the release of amines and alcohols, which may further participate in biological processes.
Interaction Studies
Research has indicated that this compound may exhibit interactions with various protein targets. For instance, inverse docking studies have identified several protein targets with which it may interact, suggesting its potential role in modulating biological functions through enzyme inhibition or receptor binding .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. The following table summarizes some key features of these analogs:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl (4-hydroxy-1-methylcyclohexyl)carbamate | C₁₁H₁₅NO₃ | Lower boiling point; different alkyl group |
| Isopropyl (4-hydroxy-1-methylcyclohexyl)carbamate | C₁₂H₁₉NO₃ | Increased hydrophobicity; altered solubility |
| Benzyl (4-hydroxy-1-methylcyclohexyl)carbamate | C₁₄H₁₉NO₃ | Aromatic ring introduces different reactivity |
These compounds differ primarily in their alkyl substituents, affecting their physical properties, solubility, and biological activity. The unique combination of a tert-butyl group and a hydroxymethylcyclohexane structure gives this compound distinctive characteristics that may enhance its utility in specific applications compared to its analogs.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a tert-butyl group and a hydroxymethylcyclohexyl moiety , which contribute to its unique reactivity. The presence of the carbamate functional group allows it to undergo hydrolysis and participate in nucleophilic substitution reactions, making it valuable in synthetic organic chemistry.
Pharmaceutical Applications
Agrochemical Applications
The unique properties of tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate also make it a candidate for use in agrochemicals:
- Protecting Group in Organic Synthesis :
- The carbamate group can serve as a protecting group for amines during organic synthesis. This role is crucial as it allows chemists to temporarily mask the reactivity of functional groups while modifying other parts of the molecule.
Synthesis Methodology
The synthesis of this compound typically involves the reaction of 4-hydroxy-1-methylcyclohexylamine with tert-butyl chloroformate. The general steps include:
- Dissolving 4-hydroxy-1-methylcyclohexylamine in an appropriate solvent.
- Adding tert-butyl chloroformate under controlled conditions.
- Allowing the reaction to proceed with stirring until completion.
- Purifying the resulting product through methods such as column chromatography to achieve high yields and purity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
(a) Hydroxyl vs. Methoxy Substitutions
- tert-Butyl (4-hydroxycyclohexyl)carbamate (CAS 224309-64-2): Similarity: 0.93 . Key Difference: Lacks the 1-methyl group, leading to reduced steric hindrance.
- tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (Compound 299 in ): Key Difference: Features a methoxy group at the 4-position and a pyrimidinyl amino substituent.
(b) Cis/Trans Isomerism
- tert-Butyl (trans-4-hydroxycyclohexyl)carbamate (CAS 111300-06-2) and tert-Butyl (cis-4-hydroxycyclohexyl)carbamate (CAS 167081-25-6):
(c) Aromatic and Heterocyclic Modifications
tert-Butyl (4-(4-formyl-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate (CAS 2098122-42-8):
- tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate (CAS 1286264-34-3): Molecular Weight: 383.32 vs. ~214.30 for simpler analogs.
Physicochemical Properties
Notes:
- The 1-methyl group in the target compound increases molecular weight by ~14 Da compared to non-methylated analogs.
- LogP values suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Q & A
Q. What are the optimal synthetic routes for tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate, and how can yield/purity be improved?
- Methodological Answer : The synthesis typically involves carbamate formation via reaction of the amine precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key factors include:
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) or triethylamine to enhance reaction efficiency .
- Solvent Optimization : Anhydrous THF or dichloromethane improves Boc protection kinetics .
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) or recrystallization from methanol/water mixtures can isolate high-purity product .
Table 1 : Yield comparison under different conditions:
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| DMAP | THF | 85 | 98 |
| Triethylamine | DCM | 78 | 95 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (300–400 MHz, CDCl) resolves the tert-butyl group (δ 1.36 ppm, singlet) and cyclohexyl protons (δ 3.12–3.28 ppm, multiplet) .
- IR : Stretching bands at ~3350 cm (N–H), 1690 cm (C=O), and 1250 cm (C–O) confirm carbamate functionality .
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H] peaks matching molecular weight (e.g., 229.27 g/mol for CHNO) .
Advanced Research Questions
Q. How does stereochemistry at the 4-hydroxy-1-methylcyclohexyl moiety influence reactivity in downstream applications?
- Methodological Answer :
- Cis vs. Trans Isomers : Cis-4-hydroxy isomers exhibit higher hydrogen-bonding capacity, affecting solubility in polar solvents (e.g., DMF vs. toluene) .
- Reactivity in Coupling Reactions : Trans isomers show faster reaction rates in Pd-catalyzed cross-coupling due to reduced steric hindrance .
Experimental Design : Compare kinetic data of cis/trans isomers in Suzuki-Miyaura reactions using GC-MS or HPLC monitoring .
Q. What computational approaches predict tert-butyl carbamate stability under acidic/basic conditions?
- Methodological Answer :
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) models predict Boc deprotection energetics. Acidic hydrolysis (e.g., TFA) proceeds via carbocation intermediates, while base-mediated cleavage follows SN2 pathways .
- MD Simulations : Solvent effects (e.g., water vs. DMSO) on hydrolysis rates can be modeled using GROMACS .
Q. How to resolve contradictions in reported solubility data for tert-butyl carbamates?
- Methodological Answer :
- Controlled Solubility Studies : Use dynamic light scattering (DLS) or nephelometry to quantify solubility in solvents like acetonitrile, ethanol, and chloroform under standardized temperatures (25°C ± 1°C) .
- Data Normalization : Account for batch-specific impurities (e.g., residual solvents) via Karl Fischer titration .
Data Analysis & Experimental Design
Q. What mechanistic insights explain unexpected byproducts in tert-butyl carbamate syntheses?
- Methodological Answer :
- LC-MS/MS Analysis : Detect intermediates like tert-butyl isocyanate (m/z 101.05) formed via Boc anhydride decomposition .
- Kinetic Isotope Effects (KIE) : Use N-labeled amines to trace reaction pathways and identify rate-limiting steps .
Q. How to address poor solubility of tert-butyl carbamates in aqueous media for biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin inclusion complexes to enhance solubility .
- Prodrug Design : Introduce phosphate esters at the hydroxy group for improved aqueous compatibility .
Tables for Key Data
Table 2 : Solubility in common solvents (25°C):
| Solvent | Solubility (mg/mL) |
|---|---|
| Methanol | 45.2 |
| Acetonitrile | 12.8 |
| Chloroform | 8.5 |
Table 3 : Stability under acidic conditions (1M HCl):
| Time (h) | % Degradation |
|---|---|
| 1 | 15 |
| 6 | 92 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
